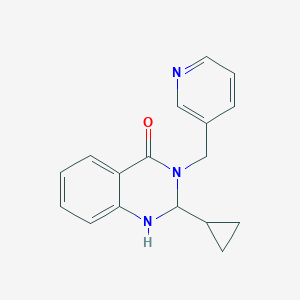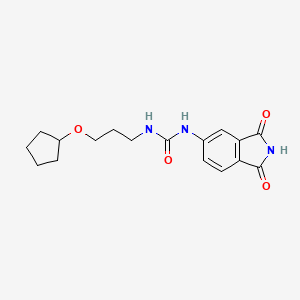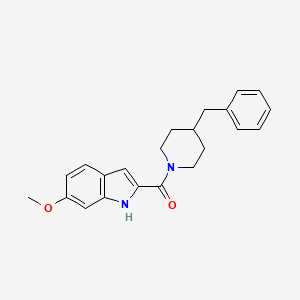
2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one, also known as CPQ, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the class of quinazolinone derivatives and has shown promising results in various studies.
作用機序
2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one inhibits the activity of a specific protein kinase known as cyclin-dependent kinase 4 (CDK4). CDK4 is involved in the regulation of cell cycle progression and is often overexpressed in cancer cells. By inhibiting CDK4, this compound can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-proliferative effects in various cancer cell lines. It has also been shown to induce apoptosis and inhibit tumor growth in animal models. In addition, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One advantage of using 2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one in lab experiments is its specificity for CDK4. This allows for the selective inhibition of CDK4 without affecting other protein kinases. However, one limitation is the relatively low solubility of this compound, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one. One potential avenue is the development of more potent and selective CDK4 inhibitors based on the structure of this compound. Another direction is the investigation of the potential use of this compound in combination with other cancer therapies to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in other disease states.
合成法
The synthesis of 2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one involves a multi-step process that includes the reaction of 2-cyclopropyl-4-(pyridin-3-ylmethyl)aniline with tert-butyl carbamate and subsequent deprotection of the tert-butyl group. The final step involves the reaction of the resulting intermediate with acetic anhydride to yield this compound.
科学的研究の応用
2-Cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one has been studied for its potential use as a tool compound in various scientific research applications. It has been shown to inhibit the activity of a specific protein kinase, which is involved in the regulation of cell growth and proliferation. This inhibition has been shown to have potential therapeutic benefits in the treatment of cancer and other diseases.
特性
IUPAC Name |
2-cyclopropyl-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c21-17-14-5-1-2-6-15(14)19-16(13-7-8-13)20(17)11-12-4-3-9-18-10-12/h1-6,9-10,13,16,19H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFUBUILHXKUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2NC3=CC=CC=C3C(=O)N2CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7535630.png)
![7-Butyl-8-[3-oxo-3-(4-oxopiperidin-1-yl)propyl]-3-propylpurine-2,6-dione](/img/structure/B7535631.png)

![N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide](/img/structure/B7535638.png)
![1-(2-Methoxy-5-methylphenyl)-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butane-1,4-dione](/img/structure/B7535640.png)

![1-[3-[(dimethylamino)methyl]phenyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7535649.png)
![(1-Butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone](/img/structure/B7535661.png)

![N-[(4-methylmorpholin-2-yl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7535676.png)
![4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide](/img/structure/B7535682.png)

![2-(cyclohexylmethyl)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7535691.png)
![2-[(4-Cyclopropyl-1,4-diazepan-1-yl)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B7535708.png)